molecular formula C17H21BrN6 B2730314 5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097898-73-0

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No. B2730314
CAS RN: 2097898-73-0
M. Wt: 389.301
InChI Key: UAVFVRBVXRRIJK-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is an inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes. In

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research introduces novel synthetic methodologies for pyrimidine derivatives, such as the synthesis of 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. These compounds were evaluated for their antibacterial properties, indicating the potential for developing new antibacterial agents (Afrough et al., 2019).

Antiviral Activity

Studies on C-5 substituted tubercidin analogues explored their antiviral efficacy against a range of RNA and DNA viruses. The research highlights the importance of structural modification at the C-5 position to enhance biological activity, demonstrating the potential of these analogues as antiviral agents (Bergstrom et al., 1984).

Synthesis and Characterization of Pyrimidine Derivatives

Another study focused on the synthesis and biological evaluation of novel 5-bromo-2-chloropyrimidin-4-amine derivatives. These derivatives exhibited significant antimicrobial activity, suggesting their utility in addressing bacterial and fungal infections (Ranganatha et al., 2018).

Exploring Chemical Space for Therapeutic Agents

Research into the synthesis of dihydrofolate reductase (DHFR) inhibitors highlighted the design and high-throughput screening of pyrimidine-based compounds. This study underscores the value of structure-based library design in identifying potent inhibitors for therapeutic applications (Wyss et al., 2003).

properties

IUPAC Name

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFVRBVXRRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine

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